molecular formula C17H13F3N2O2S B326909 N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE

N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE

Cat. No.: B326909
M. Wt: 366.4 g/mol
InChI Key: LLLKLVFOJJRJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a thiophene ring, an indole ring, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 2-thiophenemethylamine with 2-hydroxy-1-naphthaldehyde to form a naphthalene-thiophene hybrid molecule . This intermediate can then be further reacted with 2,2,2-trifluoroacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the indole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(THIOPHEN-2-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of a trifluoroacetyl group with both indole and thiophene rings. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H13F3N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)16(24)13-9-22(14-6-2-1-5-12(13)14)10-15(23)21-8-11-4-3-7-25-11/h1-7,9H,8,10H2,(H,21,23)

InChI Key

LLLKLVFOJJRJQQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C(F)(F)F

Origin of Product

United States

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